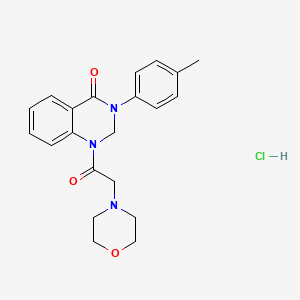
4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-, hydrochloride is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This specific compound is characterized by the presence of a morpholinoacetyl group and a p-tolyl group, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-, hydrochloride typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Morpholinoacetyl Group: The morpholinoacetyl group can be introduced via acylation reactions using morpholine and acetic anhydride.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions may target the quinazolinone core or the morpholinoacetyl group, potentially leading to the formation of dihydroquinazolinones or reduced amides.
Substitution: Substitution reactions can occur at various positions on the quinazolinone core, morpholinoacetyl group, or p-tolyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the p-tolyl group may yield p-toluic acid, while reduction of the quinazolinone core may yield dihydroquinazolinone derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activities, such as anti-inflammatory or anti-cancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-, hydrochloride would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, they may inhibit enzymes involved in inflammation or cell proliferation, leading to anti-inflammatory or anti-cancer effects.
類似化合物との比較
Similar Compounds
4(1H)-Quinazolinone: The parent compound, known for its diverse biological activities.
2,3-Dihydroquinazolinone: A reduced form of quinazolinone with similar biological properties.
Morpholinoacetyl Derivatives: Compounds containing the morpholinoacetyl group, which may have similar chemical and biological properties.
Uniqueness
The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-, hydrochloride lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other quinazolinone derivatives.
特性
CAS番号 |
20866-04-0 |
|---|---|
分子式 |
C21H24ClN3O3 |
分子量 |
401.9 g/mol |
IUPAC名 |
3-(4-methylphenyl)-1-(2-morpholin-4-ylacetyl)-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C21H23N3O3.ClH/c1-16-6-8-17(9-7-16)23-15-24(19-5-3-2-4-18(19)21(23)26)20(25)14-22-10-12-27-13-11-22;/h2-9H,10-15H2,1H3;1H |
InChIキー |
JTRACHHCADRQMS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CN(C3=CC=CC=C3C2=O)C(=O)CN4CCOCC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















